molecular formula C20H19BrN4O4S2 B10953432 (2Z)-3-(3-bromo-4-methoxyphenyl)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}prop-2-enamide

(2Z)-3-(3-bromo-4-methoxyphenyl)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}prop-2-enamide

Cat. No.: B10953432
M. Wt: 523.4 g/mol
InChI Key: ZRUSSZLEXRWTMD-WZUFQYTHSA-N
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Description

(Z)-3-(3-BROMO-4-METHOXYPHENYL)-N-(4-{[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]SULFONYL}PHENYL)-2-PROPENAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of aromatic rings, a thiadiazole moiety, and a propenamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3-BROMO-4-METHOXYPHENYL)-N-(4-{[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]SULFONYL}PHENYL)-2-PROPENAMIDE typically involves multiple steps:

    Formation of the 3-BROMO-4-METHOXYPHENYL intermediate: This step involves the bromination of 4-methoxyphenyl using bromine in the presence of a suitable catalyst.

    Synthesis of the 5-ETHYL-1,3,4-THIADIAZOL-2-YL intermediate: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiadiazole ring.

    Coupling of intermediates: The two intermediates are then coupled using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and thiadiazole moieties.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the compound.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, providing insights into enzyme function and regulation.

    Biological Probes: It can be used as a probe to study biological processes at the molecular level.

Medicine

    Drug Development: The compound’s potential pharmacological properties make it a candidate for drug development, particularly in targeting specific pathways or receptors.

    Diagnostics: It can be used in diagnostic assays to detect or quantify specific biomolecules.

Industry

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.

    Agriculture: It may have applications in the development of agrochemicals for pest control or plant growth regulation.

Mechanism of Action

The mechanism of action of (Z)-3-(3-BROMO-4-METHOXYPHENYL)-N-(4-{[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]SULFONYL}PHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-(3-BROMO-4-METHOXYPHENYL)-N-(4-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)AMINO]SULFONYL}PHENYL)-2-PROPENAMIDE
  • (Z)-3-(3-CHLORO-4-METHOXYPHENYL)-N-(4-{[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]SULFONYL}PHENYL)-2-PROPENAMIDE

Uniqueness

The uniqueness of (Z)-3-(3-BROMO-4-METHOXYPHENYL)-N-(4-{[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]SULFONYL}PHENYL)-2-PROPENAMIDE lies in its specific combination of functional groups and structural features. The presence of the bromo and methoxy groups, along with the thiadiazole moiety, imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C20H19BrN4O4S2

Molecular Weight

523.4 g/mol

IUPAC Name

(Z)-3-(3-bromo-4-methoxyphenyl)-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]prop-2-enamide

InChI

InChI=1S/C20H19BrN4O4S2/c1-3-19-23-24-20(30-19)25-31(27,28)15-8-6-14(7-9-15)22-18(26)11-5-13-4-10-17(29-2)16(21)12-13/h4-12H,3H2,1-2H3,(H,22,26)(H,24,25)/b11-5-

InChI Key

ZRUSSZLEXRWTMD-WZUFQYTHSA-N

Isomeric SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C\C3=CC(=C(C=C3)OC)Br

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC(=C(C=C3)OC)Br

Origin of Product

United States

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